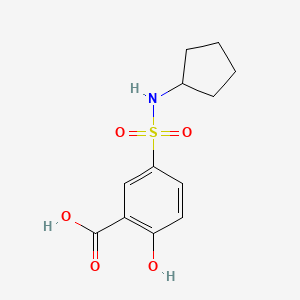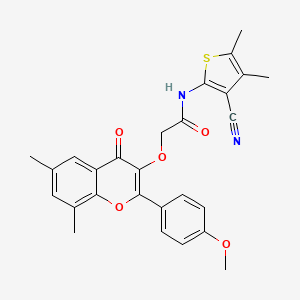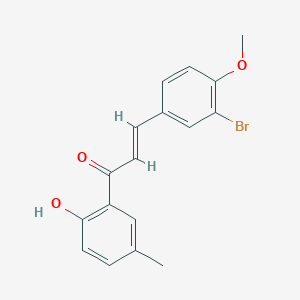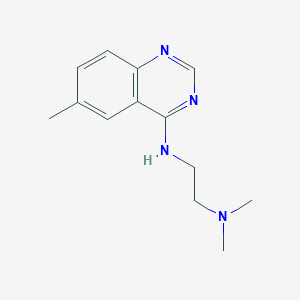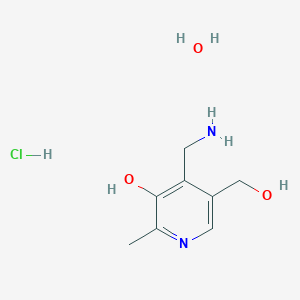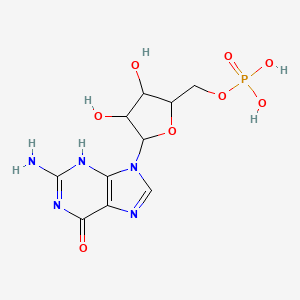
CID 761
Descripción general
Descripción
CID 761 is a useful research compound. Its molecular formula is C10H14N5O8P and its molecular weight is 363.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Studies
- Reversible Control of Protein Function: Small-molecule perturbation via CID offers reversible and precise control over protein function in cells, aiding in the study of signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
- Gene Regulation and Editing: Engineered PROTAC-CID systems demonstrate the ability to fine-tune gene expression and perform transient genome manipulation in mammalian cells and mice (Ma et al., 2023).
- Photocaged-Photocleavable CID: A novel chemical inducer of protein dimerization offers rapid activation and deactivation using light, useful for controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Applications in Molecular Biology and Genetics
- Manipulating Cellular Signaling: CID techniques provide insights into lipid second messengers and small GTPases, helping to understand the “signaling paradox” in cell biology (DeRose, Miyamoto, & Inoue, 2013).
- Non-genotoxic Activation of p53: CID-765471, an acridine derivative, demonstrates the ability to activate p53 through nucleolar disruption without DNA damage, offering insights into non-genotoxic chemotherapeutic approaches (Morgado-Palacin et al., 2014).
Environmental and Agricultural Research
- Carbon Isotope Discrimination (CID) in Barley: CID as a method to improve water use efficiency and productivity in barley under various conditions, indicating its potential in agricultural breeding programs (Anyia et al., 2007).
Methodological Advances
- CID in Mass Spectrometry: CID's role in mass spectrometry for fragmenting ions and aiding in molecular analysis is highlighted across various studies, demonstrating its utility in analytical chemistry and protein sequencing (Yost & Enke, 1978; Zhang et al., 2009; Cooks, 1995).
Propiedades
IUPAC Name |
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-carbamoyl-2-(5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7812247.png)

![4-Chloro-2-[(6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812260.png)
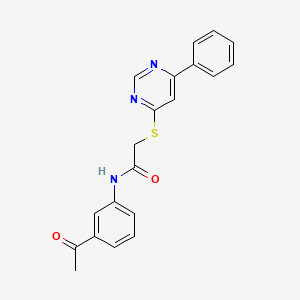
![2-Hydroxy-5-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812273.png)
